![molecular formula C25H24N4O2S B2712001 4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)butanamide CAS No. 1226445-81-3](/img/structure/B2712001.png)
4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)butanamide
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Description
4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)butanamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is a member of the pyrimidine family and contains both thiazole and phenyl groups.
Scientific Research Applications
Absorption of Near-Infrared Light
This compound has been designed to be both transparent and colorless while absorbing near-infrared light . This unique property makes it useful in advanced electronics . The absorbance of light by this organic compound is based on electrons moving between regions around atoms known as orbitals .
Semiconducting Properties
The compound also shows semiconducting properties . This makes it a potential candidate for use in high-tech applications such as solar cells and transistors .
Photodetectors
Molecules that can absorb near-infrared light but not visible light, and so are colorless, have applications in photodetectors . This compound, being one of them, could be used in the development of advanced photodetectors .
Chemotherapy
The ability of this compound to absorb near-infrared light but not visible light could also find applications in chemotherapy . This property could potentially be used to develop new treatments for cancer .
HIV Integrase Strand Transfer Inhibitors
Derivatives of this compound have been synthesized and evaluated as HIV integrase strand transfer inhibitors . This could potentially lead to the development of new treatments for HIV .
Microchemistry
The unique properties of this compound could also find applications in microchemistry . Its ability to absorb specific wavelengths of light could be used to control chemical reactions at a microscopic level .
properties
IUPAC Name |
4-(6-oxo-4-phenylpyrimidin-1-yl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2S/c30-23(26-14-13-21-17-32-25(28-21)20-10-5-2-6-11-20)12-7-15-29-18-27-22(16-24(29)31)19-8-3-1-4-9-19/h1-6,8-11,16-18H,7,12-15H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZGTSPHGBSXKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCCC(=O)NCCC3=CSC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)butanamide |
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